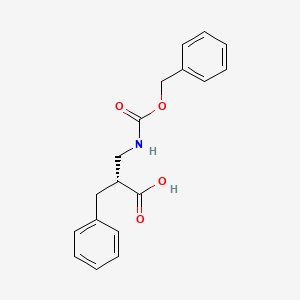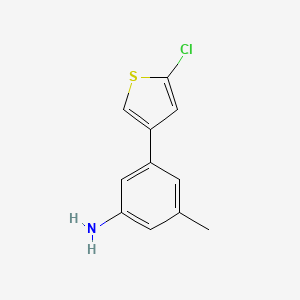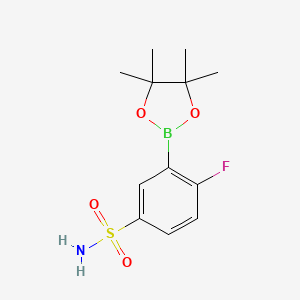
4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a compound with the molecular formula C12H17BFNO4S and a molecular weight of 301.15 g/mol This compound is notable for its unique structure, which includes a fluorine atom, a boronic ester group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves a multi-step process. One common method involves the following steps :
Formation of the Boronic Ester Group: The starting material, 4-fluorobenzenesulfonamide, is reacted with pinacolborane in the presence of a palladium catalyst to form the boronic ester group.
Introduction of the Fluorine Atom: The intermediate product is then subjected to fluorination using a suitable fluorinating agent, such as Selectfluor.
Final Product Formation: The final step involves purification and isolation of the desired product through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like K2CO3 or NaOH.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the fluorine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the boronic ester group with aryl halides.
Oxidation and Reduction Reactions: Products include sulfonic acids or amines, depending on the reaction conditions.
科学的研究の応用
4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for the development of enzyme inhibitors or other biologically active molecules.
Medicine: Its unique structure allows for the exploration of new pharmaceuticals, especially in the design of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its reactivity and stability.
作用機序
The mechanism of action of 4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide depends on its application :
Enzyme Inhibition: The sulfonamide group can interact with the active site of enzymes, inhibiting their activity by forming stable complexes.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions by forming a transient palladium complex, which facilitates the formation of carbon-carbon bonds.
Fluorine Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of new compounds with different properties.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the fluorine atom enhances its chemical stability and biological activity, while the boronic ester group allows for versatile coupling reactions. The sulfonamide group adds to its potential as a biologically active molecule, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H17BFNO4S |
|---|---|
分子量 |
301.15 g/mol |
IUPAC名 |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)9-7-8(20(15,16)17)5-6-10(9)14/h5-7H,1-4H3,(H2,15,16,17) |
InChIキー |
DOFMAXIDJCBUFH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


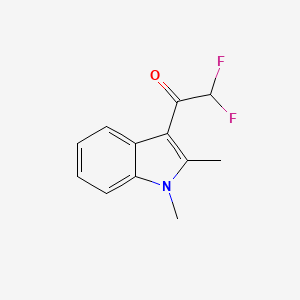
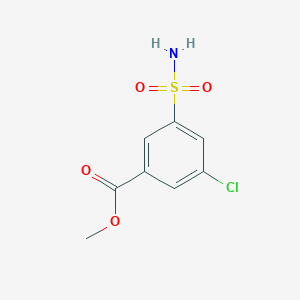
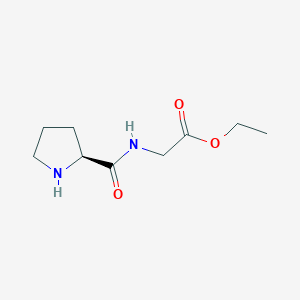

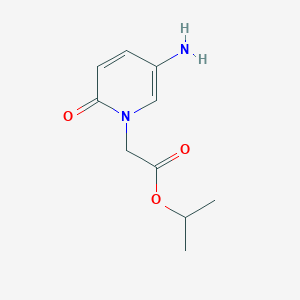
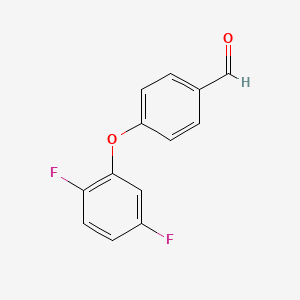
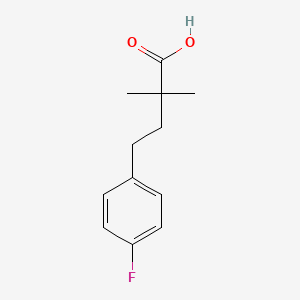

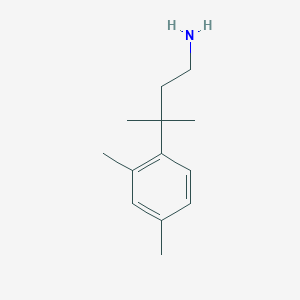
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)


